LY294002

Description

Specific inhibitor of phosphatidylinositol 3-kinase.

Structure

3D Structure

Properties

IUPAC Name |

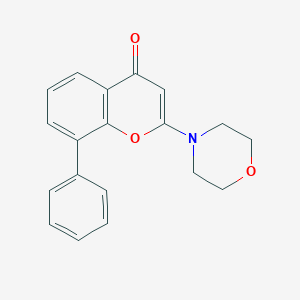

2-morpholin-4-yl-8-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQHHVNHHHRRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042650 | |

| Record name | LY294002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-36-6 | |

| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-294002 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 154447-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LY294002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-294002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY294002 as a PI3K Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of LY294002, a foundational tool in the study of the phosphoinositide 3-kinase (PI3K) signaling pathway. This compound is a potent, cell-permeable, and reversible inhibitor of PI3K, instrumental in elucidating the pathway's role in cell proliferation, survival, and metabolism.[1] Its stability and reversible nature offer advantages over other inhibitors like wortmannin, which acts irreversibly.[1][2] This document details its mechanism of action, inhibitory profile, experimental applications, and key protocols for its use in a research setting.

Chemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its potency and ensuring experimental reproducibility.

| Property | Value |

| IUPAC Name | 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one |

| CAS Number | 154447-36-6[3] |

| Molecular Formula | C₁₉H₁₇NO₃[1][3] |

| Molecular Weight | 307.35 g/mol [1][3] |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO (≥15.37 mg/mL) and Ethanol (≥13.55 mg/mL). Insoluble in water.[3][4] |

| Storage | Store stock solutions at -20°C. It is stable for 24 months when stored as a lyophilized powder. Once in solution, it should be used within 3 months to avoid loss of potency. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3][4] |

For cell-based assays, a concentrated stock solution (e.g., 10-20 mM) is typically prepared in DMSO.[4] This stock is then diluted into the aqueous culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed levels that could cause solvent-related effects (typically <0.1% v/v).[4]

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PI3K.[5][6] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[7][8] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[9][10] By inhibiting this pathway, this compound can induce cell cycle arrest (commonly at the G1 phase), promote apoptosis, and block autophagy.[2][11][12]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Inhibitory Profile and Specificity

While widely used as a PI3K inhibitor, this compound is not entirely selective and can affect other kinases, particularly at higher concentrations.[1][13] It is considered a broad-spectrum research tool rather than a specific isoform inhibitor.[1][14] Its inhibitory activity against various kinases highlights the importance of careful dose selection and data interpretation.

Table 1: IC₅₀ Values of this compound for PI3K Isoforms and Off-Target Kinases

| Target Kinase | IC₅₀ Value | Notes |

| Class I PI3Ks | ||

| PI3Kα (p110α) | 0.5 µM[2][11][15][16][17] | A primary target involved in cell growth and proliferation. |

| PI3Kβ (p110β) | 0.97 µM[2][11][15][16][17] | Involved in thrombosis and glucose metabolism. |

| PI3Kδ (p110δ) | 0.57 µM[2][11][15][16][17] | Primarily expressed in leukocytes; key in immune signaling. |

| PI3K-Related Kinases | ||

| DNA-PK | 1.4 µM[11][15][17] | Involved in DNA double-strand break repair. |

| mTOR | Inhibition reported[2][13] | A key downstream effector in the PI3K pathway. |

| Other Off-Target Kinases | ||

| Casein Kinase 2 (CK2) | 98 nM[2][11][15][17] | A serine/threonine kinase with anti-apoptotic functions. |

| Pim-1 | Inhibition reported[2][13] | A proto-oncogene serine/threonine kinase. |

| Other Targets | ||

| BET Bromodomains | Inhibition reported[1][4] | Includes BRD2, BRD3, and BRD4. |

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP concentration).

The off-target effects, especially the potent inhibition of CK2, should be considered when interpreting experimental results.[2][13] For studies requiring high specificity, isoform-selective inhibitors or genetic approaches like siRNA knockdown should be used as complementary tools.[18]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate the PI3K pathway.

In Vitro PI3K Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PI3K by quantifying the phosphorylation of its lipid substrate.

Principle: Immunoprecipitated or purified PI3K is incubated with its substrate, phosphatidylinositol (PI), and radiolabeled ATP ([γ-³²P]ATP). The resulting radiolabeled product, phosphatidylinositol-3-phosphate (PIP), is separated by thin-layer chromatography (TLC) and quantified by autoradiography. This compound is added to measure its inhibitory effect on this reaction.

Methodology:

-

PI3K Source: Immunoprecipitate PI3K from cell lysates or use a purified, recombinant PI3K enzyme.

-

Inhibitor Pre-incubation: Pre-incubate the PI3K enzyme with varying concentrations of this compound (or DMSO as a vehicle control) for 10-15 minutes at room temperature.

-

Kinase Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[19] Add the lipid substrate (PI vesicles) and MgCl₂ (final concentration ~10-20 mM).[19]

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~0.1 mM).[19]

-

Incubation: Incubate the reaction at room temperature for 1 hour.[13][15]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1M HCl).

-

Lipid Extraction: Extract the phospholipids using a chloroform/methanol mixture.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).

-

Detection: Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled PIP.

-

Quantification: Quantify the spot intensity using densitometry to determine the level of PI3K activity and calculate the IC₅₀ value for this compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 5-45 µM) for a specified duration (e.g., 24, 48, or 72 hours).[14][15] Include a vehicle control (DMSO) group.

-

MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of approximately 0.45-0.5 mg/mL.[20]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[20]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each this compound concentration.

Western Blotting for Phospho-Akt (p-Akt) Analysis

This technique is used to confirm the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of its key downstream target, Akt.

Principle: Cells are treated with this compound, and total protein is extracted. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.

Methodology:

-

Cell Treatment: Plate cells and grow to ~70-80% confluency. Treat cells with this compound (e.g., 5-50 µM) for a defined period (e.g., 1-6 hours).[5][14] It is common to serum-starve cells beforehand and then stimulate with a growth factor to ensure robust pathway activation in the control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473) and total Akt, diluted in blocking buffer.[14][21]

-

Secondary Antibody Incubation: Wash the membrane with TBS-T and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

Analysis: Quantify the band intensities. The level of pathway inhibition is determined by the ratio of p-Akt to total Akt, often normalized to a loading control like β-actin.[21]

Caption: A typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound remains an invaluable chemical probe for investigating the PI3K/Akt/mTOR signaling pathway. Its ability to reversibly inhibit PI3K allows for controlled studies of a pathway central to cancer biology and other physiological processes. However, researchers must remain cognizant of its off-target effects and employ appropriate controls and complementary experimental approaches to validate their findings. By following rigorous and well-defined protocols, this compound can continue to be a powerful tool for dissecting cellular signaling and identifying novel therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. LY-294002 Shows Promise in Cancer Therapy as an Inhibitor of PKM2 and the Warburg Effect - LKT Labs [lktlabs.com]

- 19. protocols.io [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Genesis of a Landmark PI3K Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of LY294002

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cell signaling research and oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K) pathway stands as a pivotal signaling cascade regulating cellular growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] LY294002 emerged as a foundational tool in the study of this pathway, a potent and specific, yet reversible, inhibitor of PI3K.[2][3] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, complete with experimental protocols and quantitative data for researchers in the field.

Discovery and Development

This compound, with the chemical name 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, was developed and synthesized by scientists at Eli Lilly and Company in 1994.[3] It was designed as a synthetic analog of quercetin, a naturally occurring flavonoid known to exhibit broad-spectrum kinase inhibitory activity.[3][5] The development of this compound was a significant step forward from the first-generation PI3K inhibitor, Wortmannin, a fungal metabolite. While potent, Wortmannin is an irreversible inhibitor with a short half-life and notable toxicity, which limited its clinical development.[3] In contrast, this compound offered the advantage of being a reversible inhibitor with greater stability, although it possessed lower potency.[2][3] However, its poor aqueous solubility ultimately hindered its own progression into clinical trials.[3]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PI3K.[5] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that initiates the downstream signaling cascade. The canonical PI3K/Akt/mTOR pathway is the primary target of this compound.

Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

While highly selective for PI3K compared to its predecessor quercetin, this compound is not exclusively specific and has been shown to inhibit other kinases, particularly at higher concentrations.[1][6] These off-target effects include the inhibition of mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1 kinase.[1][6] This lack of absolute specificity is a critical consideration for researchers when interpreting experimental results.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against different PI3K isoforms and other kinases.

| Kinase Target | IC50 Value (μM) | Reference |

| PI3Kα | 0.5 | [6] |

| PI3Kβ | 0.97 | [6] |

| PI3Kδ | 0.57 | [6] |

| PI3K (general) | 1.4 | [2][5] |

| CK2 | 0.098 | [6] |

Chemical Synthesis of this compound

Figure 2. A plausible synthetic workflow for the chemical synthesis of this compound.

Inferred Synthetic Protocol:

A potential synthesis route for this compound can be conceptualized based on established organic chemistry reactions for the formation of the benzopyran-4-one scaffold and subsequent functionalization.

-

Vilsmeier-Haack Reaction: The synthesis would likely commence with a substituted ortho-hydroxyacetophenone. A Vilsmeier-Haack reaction using a formylating reagent such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) would introduce a formyl group at the 3-position, yielding a 3-formyl benzopyran-4-one intermediate.[4]

-

Introduction of the Morpholine Moiety: The morpholine group at the 2-position could be introduced through a nucleophilic substitution reaction.

-

Introduction of the Phenyl Group: The phenyl group at the 8-position could be introduced via a Suzuki coupling reaction, likely starting with an 8-bromo-substituted benzopyran-4-one derivative and reacting it with phenylboronic acid in the presence of a palladium catalyst. The synthesis of a this compound derivative, PI828, from an 8-bromochromenone derivative supports this proposed step.[1]

Experimental Protocols

In Vitro PI3K Inhibition Assay (Radiometric)

This protocol is adapted from established methods to determine the IC50 value of this compound.[1][7]

Materials:

-

Purified, recombinant PI3K enzyme (e.g., PI3Kα, β, or δ)

-

This compound

-

ATP (with a radiolabeled phosphate, e.g., [γ-³²P]ATP)

-

Phosphatidylinositol (PI) as the substrate

-

Kinase reaction buffer

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and vials

Procedure:

-

Prepare a series of dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the purified PI3K enzyme, PI substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding the ATP solution (containing a final concentration of 1 µM ATP).

-

Incubate the reaction mixture at room temperature (approximately 24°C) for 1 hour.

-

Terminate the reaction by adding an equal volume of PBS.

-

Spot the reaction mixture onto a thin-layer chromatography (TLC) plate and separate the lipids.

-

Visualize the radiolabeled lipids by autoradiography and quantify the amount of phosphorylated PI using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.[3][8]

Materials:

-

Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

References

- 1. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

The PI3K Inhibitor LY294002: A Technical Guide to its Effects on Cell Proliferation and Survival

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). By competitively binding to the ATP-binding site of the enzyme, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs numerous cellular processes. This inhibition leads to significant effects on cell proliferation and survival, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on various cell lines, detailed experimental protocols for its application, and visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound is a broad-spectrum inhibitor of class I PI3Ks, with IC50 values in the sub-micromolar range for PI3Kα, PI3Kβ, and PI3Kδ.[1][2] The PI3K/Akt/mTOR pathway is a central signaling cascade that responds to growth factors and other extracellular stimuli to regulate cell growth, proliferation, survival, and metabolism.[3]

Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB), to the plasma membrane.[3] This leads to the phosphorylation and activation of Akt.

Activated Akt, in turn, phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Key pro-survival functions of Akt include the phosphorylation and inactivation of pro-apoptotic proteins such as Bad, a member of the Bcl-2 family, and caspase-9.[4][5] By inhibiting PI3K, this compound prevents the generation of PIP3, leading to the dephosphorylation and inactivation of Akt.[4] This relieves the inhibition of pro-apoptotic factors and promotes programmed cell death.

Furthermore, Akt activation stimulates cell proliferation by phosphorylating and inactivating the tumor suppressor protein tuberous sclerosis complex 2 (TSC2), which in turn activates the mammalian target of rapamycin (mTOR). mTOR is a key regulator of protein synthesis and cell growth. Inhibition of the PI3K/Akt axis by this compound leads to the dephosphorylation of mTOR and its downstream effectors, such as p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest, primarily at the G0/G1 phase.[6]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Effects on Cell Proliferation and Survival

Induction of Cell Cycle Arrest

This compound treatment consistently leads to cell cycle arrest, predominantly in the G0/G1 phase, in a variety of cancer cell types.[4][6] This is attributed to the downregulation of key cell cycle regulatory proteins, such as Cyclin D1.[6][7] For example, in breast cancer MCF-7 cells, treatment with this compound resulted in a decrease in the G0/G1 phase cell population from 69.6% to 53.2%.[8] Similarly, in adult T-cell leukemia cells, this compound induced G0/G1 cell cycle arrest.[6]

Induction of Apoptosis

A primary consequence of PI3K/Akt pathway inhibition by this compound is the induction of apoptosis.[4][9] This occurs through multiple mechanisms, including the activation of the intrinsic mitochondrial pathway. Dephosphorylation of Akt leads to the activation of pro-apoptotic Bcl-2 family members like Bad, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5][10] Studies have demonstrated that this compound treatment leads to the cleavage and activation of caspase-3, caspase-6, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][11][12] In nasopharyngeal carcinoma cells, this compound induced apoptosis in a dose-dependent manner.[4] Similarly, in breast cancer MCF-7 cells, this compound induced both early and late apoptosis.[8]

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the assay conditions. The following table summarizes the IC50 values for this compound in several commonly used cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference(s) |

| MCF-7 | Breast Cancer | 0.87 | Not Specified | [7][8] |

| HTLV-1 infected cells | Adult T-cell Leukemia | 5 - 20 | 48 | [6] |

| A549 | Lung Cancer | 17.7 | 24 | [1] |

| 786-0 | Renal Cancer | 18.1 | 72 | [1] |

| HCT116 | Colorectal Cancer | >20 | Not Specified | [13] |

| K562 | Leukemia | >20 | Not Specified | [13] |

| AsPC-1 | Pancreatic Cancer | 40 | 24 | [2] |

| BxPC-3 | Pancreatic Cancer | 5 | 24 | [2] |

| PANC-1 | Pancreatic Cancer | 35 | 24 | [2] |

Experimental Protocols

Preparation and Handling of this compound

This compound is soluble in DMSO and ethanol but insoluble in water.[14][15]

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. To ensure complete dissolution, warm the solution to room temperature and use sonication.[14][15]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[14]

-

Working Solution Preparation: For cell-based assays, dilute the stock solution directly into the cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept to a minimum, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity.[14] A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[14]

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.[8]

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the PI3K/Akt/mTOR pathway and apoptosis.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3, PARP, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 2: General experimental workflow for studying the effects of this compound.

Conclusion

This compound remains a cornerstone tool for investigating the roles of the PI3K/Akt/mTOR signaling pathway in cell proliferation and survival. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines underscores the therapeutic potential of targeting this pathway. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their studies, facilitating a deeper understanding of its cellular and molecular effects. Careful consideration of cell-type-specific responses and appropriate experimental controls is crucial for obtaining robust and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Longitudinal inhibition of PI3K/Akt/mTOR signaling by this compound and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 15. 5-hme-utp.com [5-hme-utp.com]

A Technical Guide to LY294002-Induced Apoptosis

Executive Summary: LY294002 is a potent and widely studied inhibitor of phosphoinositide 3-kinases (PI3Ks). Its ability to induce programmed cell death, or apoptosis, in various cancer cell lines has made it a cornerstone tool in cancer research. This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its apoptotic effects. The primary mechanism involves the direct inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival. This inhibition triggers a cascade of downstream events, including the modulation of Bcl-2 family proteins, activation of the intrinsic mitochondrial apoptosis pathway, and subsequent caspase activation. Furthermore, evidence suggests that this compound can also induce apoptosis through PI3K-independent mechanisms, such as the production of intracellular hydrogen peroxide, and by promoting cell cycle arrest. This guide synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, and, most critically, survival.[1][2][3] In many forms of cancer, this pathway is constitutively active, providing tumor cells with a significant survival advantage and resistance to conventional therapies.[4][5] this compound (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a synthetic, cell-permeable morpholine derivative of quercetin that acts as a potent, ATP-competitive inhibitor of all class I PI3K isoforms.[3][4][5] By blocking the PI3K/Akt pathway, this compound effectively dismantles a key pro-survival pillar in cancer cells, leading to the induction of apoptosis.[1][2] Understanding the precise mechanisms of this process is vital for leveraging PI3K inhibition as a therapeutic strategy.

Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

The central mechanism of this compound-induced apoptosis is the direct inhibition of PI3K. In a healthy signaling cascade, PI3K phosphorylates phosphatidylinositol (3,4)-diphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane. This recruitment allows for the phosphorylation and subsequent activation of Akt by upstream kinases like PDK1.

Activated Akt is a serine/threonine kinase that phosphorylates a wide array of downstream targets to promote cell survival.[6] this compound competitively binds to the ATP-binding site of the PI3K enzyme, preventing the generation of PIP3.[4] This blockade halts the recruitment and activation of Akt. The inactivation of PI3K by this compound leads to the dephosphorylation of Akt at key residues (T308 and S473), effectively shutting down its pro-survival signaling.[1][3]

Downstream Apoptotic Events

The inhibition of Akt activation by this compound initiates a cascade of pro-apoptotic events, primarily through the intrinsic (mitochondrial) pathway.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of apoptosis. Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic members of this family, such as Bad.[6] When Akt is inactivated by this compound, Bad remains unphosphorylated.[6][7] This allows Bad to bind to and sequester anti-apoptotic proteins like Bcl-2 and Bcl-xL, liberating pro-apoptotic proteins such as Bax and Bak.[8] Studies show that this compound treatment leads to the downregulation of anti-apoptotic factors like Bcl-2 and XIAP, and the upregulation of pro-apoptotic factors like Bax.[8]

Mitochondrial Pathway Activation

The shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state leads to mitochondrial outer membrane permeabilization (MOMP). This results in a loss of the mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria into the cytoplasm.[6][9][10]

Caspase Cascade Activation

Cytosolic cytochrome c is a key component in the formation of the apoptosome, a protein complex that recruits and activates caspase-9, an initiator caspase.[6][11] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[8][12] These executioner caspases are responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13][14] this compound treatment has been shown to significantly up-regulate caspase-9 and caspase-3 activity.[1][8][12]

Role of p53

The tumor suppressor protein p53 can also be involved in this compound-induced apoptosis. In some cellular contexts, Akt activation can inhibit p53 function.[6] Therefore, treatment with this compound can reactivate p53, leading to the transcription of pro-apoptotic genes like PUMA (p53-up-regulated modulator of apoptosis), further contributing to the apoptotic response.[6][15]

PI3K-Independent Mechanisms

While PI3K inhibition is the primary mechanism, some studies report that this compound can sensitize tumor cells to apoptosis through pathways independent of Akt. One notable mechanism is the production of intracellular hydrogen peroxide (H₂O₂).[4][16] Pre-incubation with this compound has been shown to cause a significant increase in H₂O₂ levels, creating an intracellular environment permissive for caspase activation and enhancing sensitivity to other chemotherapeutic agents.[4][16] This effect was not observed with wortmannin, another PI3K inhibitor, suggesting this H₂O₂ production is a specific feature of this compound and not a general consequence of PI3K blockade.[4][16]

Effects on Cell Cycle

In addition to directly inducing apoptosis, this compound promotes cell death by arresting the cell cycle. The PI3K/Akt pathway is involved in regulating cell cycle progression.[6] Inhibition of this pathway by this compound often leads to a specific arrest in the G1 phase of the cell cycle.[1][3] This G1 arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation and making them more susceptible to apoptotic stimuli.[17] This effect is often associated with changes in the expression of cell cycle regulatory proteins, such as the downregulation of Cyclin D1.[18]

Quantitative Data Summary

The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Parameter | Value | Target/Cell Line | Reference |

|---|---|---|---|

| IC₅₀ | 0.5 µM | PI3Kα | [1][2] |

| IC₅₀ | 0.97 µM | PI3Kβ | [1][2] |

| IC₅₀ | 0.57 µM | PI3Kδ | [1][2] |

| IC₅₀ | 1.4 µM | DNA-PK | [1][2] |

| IC₅₀ | 98 nM | CK2 | [1][2] |

| IC₅₀ | 0.87 µM | MCF-7 (Breast Cancer) |[18] |

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cell Line | Treatment | Apoptotic Population (%) | Reference |

|---|---|---|---|

| MCF-7 | This compound (alone) | 31.2% (Early + Late) | [18] |

| MCF-7 | This compound + Tamoxifen | 68.6% (Early + Late) | [18] |

| T98G (Glioblastoma) | 10 µM this compound | 36.0% | [19] |

| CNE-2Z (Nasopharyngeal) | 25 µM this compound (48h) | ~25% | [3] |

| CNE-2Z (Nasopharyngeal) | 50 µM this compound (48h) | ~45% |[3] |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment Group | Pre-G1 (Apoptotic) (%) | G₀/G₁ Phase (%) | Reference |

|---|---|---|---|

| Untreated Control | 1.6% | 69.6% | [18] |

| This compound | 8.1% | 53.2% | [18] |

| Tamoxifen | 9.8% | 55.4% | [18] |

| this compound + Tamoxifen | 28.3% | 50.6% |[18] |

Key Experimental Protocols

The study of this compound-induced apoptosis relies on a set of standard molecular and cell biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight.[3]

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Quantification (Annexin V/PI Staining by Flow Cytometry)

This is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Collection: Treat cells with this compound as required.[3] Collect both adherent and floating cells by trypsinization and centrifugation (1-5 x 10⁵ cells).

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 5-15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Viable cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

-

Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase Activity Assay

These assays measure the enzymatic activity of caspases using a fluorogenic or colorimetric substrate.

-

Cell Lysis: Lyse treated cells using the specific lysis buffer provided with the assay kit.

-

Substrate Reaction: Add the cell lysate to a 96-well plate and add the reaction buffer containing the caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The activity is proportional to the signal generated.

Conclusion

This compound induces apoptosis through a robust, multi-faceted mechanism primarily centered on the inhibition of the PI3K/Akt survival pathway. By shutting down this critical signaling node, this compound triggers the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. Complemented by its ability to induce cell cycle arrest and, in some cases, generate intracellular reactive oxygen species, this compound serves as a powerful tool for both studying the fundamentals of apoptosis and exploring PI3K inhibition as a potential anti-cancer strategy. The detailed mechanisms and protocols outlined in this guide provide a foundational resource for professionals engaged in this field of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Class I phosphatidylinositol 3-kinase inhibitor this compound activates autophagy and induces apoptosis through p53 pathway in gastric cancer cell line SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. mdpi.com [mdpi.com]

- 19. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Reversible PI3K Inhibitor LY294002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY294002 is a potent and well-characterized cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). As the first synthetic small molecule inhibitor of PI3K, it has been instrumental in elucidating the roles of the PI3K/Akt/mTOR signaling pathway in a myriad of cellular processes, including proliferation, survival, and metabolism. This technical guide provides an in-depth overview of this compound's function as a reversible and ATP-competitive inhibitor of PI3K. It includes a summary of its inhibitory activity, a detailed description of its mechanism of action, and comprehensive protocols for key experimental assays used to characterize its effects.

Introduction to this compound

This compound, with the chemical name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a synthetic morpholine derivative of quercetin, a naturally occurring flavonoid.[1] Unlike the irreversible PI3K inhibitor wortmannin, this compound acts as a reversible inhibitor, making it a valuable tool for studying the dynamic regulation of the PI3K pathway.[2] It functions by competing with ATP for the binding site in the catalytic domain of PI3K.[3] While widely used as a PI3K inhibitor, it's important to note that this compound is considered a broad-spectrum inhibitor and can affect other kinases and proteins, especially at higher concentrations.[2][4][5]

Mechanism of Action: Reversible ATP-Competitive Inhibition

This compound's primary mechanism of action is the reversible, ATP-competitive inhibition of PI3K enzymes. This means that this compound binds to the same site on the PI3K enzyme as ATP, the phosphate donor for the kinase reaction. By occupying this site, this compound prevents ATP from binding, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The production of PIP3 is the critical step that initiates the downstream signaling cascade.

The reversible nature of this compound's inhibition allows for the restoration of PI3K activity upon its removal, which is a key difference from irreversible inhibitors like wortmannin.[2] This property is particularly useful for washout experiments designed to study the temporal dynamics of PI3K signaling.

Figure 1: Logical relationship of this compound's reversible inhibition.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of substrates, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis, cell growth, and proliferation.

By inhibiting PI3K, this compound effectively blocks the entire downstream signaling cascade, leading to the dephosphorylation and inactivation of Akt and mTOR.[6][7][8] This results in the inhibition of cell growth, proliferation, and survival, and can induce apoptosis.[9][10]

Figure 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various PI3K isoforms and other kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Target | IC50 (µM) | Reference(s) |

| PI3K Isoforms | ||

| PI3Kα (p110α) | 0.5 | [11][12][13] |

| PI3Kβ (p110β) | 0.97 | [11][12][13] |

| PI3Kδ (p110δ) | 0.57 | [11][12][13] |

| PI3Kγ (p120γ) | 12 | [3] |

| Other Kinases | ||

| DNA-PK | 1.4 | [12][13] |

| mTOR | 2.5 | [5] |

| Casein Kinase 2 (CK2) | 0.098 | [12][13] |

| PIM1 | - | [2] |

| BRD2, BRD3, BRD4 | - | [2][14] |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Experimental Protocols

To assess the function and efficacy of this compound, several key in vitro experiments are commonly performed.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PI3K.

Principle: The assay quantifies the phosphorylation of the substrate PIP2 by a PI3K enzyme in the presence and absence of the inhibitor. This can be done using various methods, including radiometric assays that measure the incorporation of radioactive phosphate or ELISA-based assays that detect the product, PIP3.[4][5][15]

Detailed Methodology (ELISA-based):

-

Reagents and Materials:

-

Purified recombinant PI3K enzyme (e.g., p110α/p85α).

-

PIP2 substrate.

-

Kinase reaction buffer (containing ATP and MgCl2).

-

This compound stock solution (dissolved in DMSO).

-

96-well plates coated with a PIP3-binding protein.

-

Biotinylated PIP3.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Stop solution.

-

Plate reader.

-

-

Procedure: a. Prepare serial dilutions of this compound in kinase reaction buffer. b. In a 96-well plate, add the PI3K enzyme to each well (except for the negative control). c. Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 10 minutes at room temperature.[15] d. Initiate the kinase reaction by adding the PIP2 substrate and ATP to all wells. e. Incubate the plate at room temperature for 1 hour.[4][5] f. Stop the reaction by adding a solution containing EDTA.[15] g. Transfer the reaction mixture to the PIP3-binding protein-coated plate. h. Add biotinylated PIP3 to all wells to compete with the enzymatically generated PIP3 for binding. i. Incubate for 1 hour at room temperature. j. Wash the plate to remove unbound reagents. k. Add streptavidin-HRP conjugate and incubate for 1 hour. l. Wash the plate again. m. Add TMB substrate and incubate until color develops. n. Add stop solution and measure the absorbance at 450 nm.

-

Data Analysis: The signal is inversely proportional to the PI3K activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This assay determines the effect of this compound on the PI3K signaling pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt.[16][17]

Principle: Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE and Western blotting. Antibodies specific to the phosphorylated form of Akt (at Ser473 and/or Thr308) and total Akt are used to detect the levels of activated and total protein, respectively. A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the PI3K pathway.

Detailed Methodology:

-

Reagents and Materials:

-

Cell culture medium and supplements.

-

Cell line of interest.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-24 hours).[10][18] c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells and collect the lysates. Centrifuge to pellet cell debris. e. Determine the protein concentration of the supernatants using a BCA assay. f. Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. g. Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis. h. Transfer the proteins to a membrane. i. Block the membrane with blocking buffer for 1 hour at room temperature. j. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. k. Wash the membrane with TBST. l. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. m. Wash the membrane with TBST. n. Apply ECL substrate and visualize the protein bands using an imaging system. o. Strip the membrane and re-probe with antibodies for total Akt and the loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.[19][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Reagents and Materials:

-

Cell culture medium and supplements.

-

Cell line of interest.

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Plate reader.

-

-

Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[13] b. Treat the cells with serial dilutions of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).[21] c. Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[22] d. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] e. Mix thoroughly and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Figure 3: A typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the PI3K/Akt/mTOR signaling pathway. Its characterization as a reversible, ATP-competitive inhibitor allows for precise and controlled studies of this critical cellular cascade. While its off-target effects necessitate careful interpretation of results, particularly at higher concentrations, its utility in dissecting the roles of PI3K in health and disease is undeniable. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of PI3K signaling and the development of more specific and potent inhibitors for therapeutic applications.

References

- 1. The PI3K/Akt inhibitor this compound reverses BCRP-mediated drug resistance without affecting BCRP translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Longitudinal inhibition of PI3K/Akt/mTOR signaling by this compound and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. abmole.com [abmole.com]

- 10. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 14. The commonly used PI3-kinase probe this compound is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Cell viability assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Non-Selective Profile of LY294002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

LY294002 is a widely utilized phosphoinositide 3-kinase (PI3K) inhibitor that has been instrumental in elucidating the role of the PI3K/Akt/mTOR signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] However, it is crucial for researchers to recognize that this compound is not a strictly selective inhibitor.[1][3][4] Its utility as a research tool is tempered by its engagement with a range of off-target kinases and other proteins, which can confound experimental interpretation.[4][5] This technical guide provides an in-depth overview of the non-selective nature of this compound, presenting quantitative data on its target profile, detailing common experimental protocols for assessing its selectivity, and visualizing the key signaling pathways involved.

Quantitative Inhibitory Profile of this compound

This compound was one of the first synthetic molecules developed to inhibit PI3K.[4][6] While it effectively inhibits Class I PI3K isoforms in the sub-micromolar range, its inhibitory activity extends to other kinases, sometimes with even greater potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary PI3K targets and notable off-targets.

| Target Family | Target | IC50 (µM) | Notes |

| Primary Targets (PI3K) | PI3Kα (p110α) | 0.5 | Cell-free assay.[6][7][8] |

| PI3Kβ (p110β) | 0.97 | Cell-free assay.[6][7][8] | |

| PI3Kδ (p110δ) | 0.57 | Cell-free assay.[6][7][8] | |

| PI3K (unspecified) | 1.4 | [3][9][10][11] | |

| Off-Targets | Casein Kinase 2 (CK2) | 0.098 | Cell-free assay.[6][7][8] |

| DNA-dependent Protein Kinase (DNA-PK) | 1.4 | Cell-free assay.[6][7][8] | |

| Mammalian Target of Rapamycin (mTOR) | 2.5 | Isolated from HeLa cells.[6] | |

| Pim-1 | - | Identified as an off-target, specific IC50 not consistently reported.[6][12] | |

| Glycogen Synthase Kinase 3β (GSK3β) | - | Identified as an off-target, direct IC50 not consistently reported.[12] | |

| Bromodomain-containing proteins (BRD2, BRD3, BRD4) | - | Identified as off-targets.[3] |

Experimental Protocols for Determining Inhibitor Selectivity

The non-selective nature of this compound has been characterized through various experimental approaches. Below are detailed methodologies for key experiments cited in the literature.

Chemical Proteomics Affinity Purification

This method identifies proteins that directly bind to the inhibitor.

-

Principle: An analog of this compound, such as PI828, is immobilized on Sepharose beads.[1][12] These beads are then used as "bait" to capture binding proteins from cell lysates.[1][12]

-

Protocol:

-

Immobilization: An analogue of this compound (e.g., PI828) is covalently linked to epoxy-activated Sepharose beads.[12]

-

Cell Lysis: Cells (e.g., HeLa or WEHI231) are lysed to produce a total cellular extract.[12]

-

Affinity Purification: The cell lysate is incubated with the this compound-analogue beads.[12]

-

Washing: The beads are washed extensively to remove non-specific binding proteins.[12]

-

Elution: Bound proteins are eluted from the beads. For competition assays, elution can be performed with an excess of free this compound.[12]

-

Identification: Eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.[1][12]

-

Kinase Selectivity Screening

This high-throughput method assesses the inhibitory activity of a compound against a large panel of purified kinases.

-

Principle: The inhibitor is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases to determine the percent inhibition.[6][12]

-

Protocol:

-

Assay Setup: A panel of purified kinases (e.g., Upstate Kinase Profiler™) is used.[6][12]

-

Inhibitor Incubation: this compound is added to the kinase reactions at a defined concentration.[6][12]

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP (often at a concentration of 10 µM).[6][12]

-

Activity Measurement: Kinase activity is measured, typically using a radiometric assay that quantifies the incorporation of radioactive phosphate into a substrate.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.

-

In Vitro Kinase Assays (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

-

Principle: The activity of a purified recombinant enzyme is measured in the presence of varying concentrations of the inhibitor.

-

Protocol:

-

Enzyme Preparation: Purified, recombinant kinases are used.[6][12]

-

Inhibitor Dilution Series: A series of dilutions of this compound are prepared.

-

Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP (e.g., 1 µM).[6][12] The reaction is allowed to proceed for a set time at a specific temperature (e.g., 1 hour at room temperature).[6][12]

-

Quantification: The amount of product formed is quantified.

-

IC50 Calculation: The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[6][12]

-

Signaling Pathways and Off-Target Interactions of this compound

To visualize the intended and unintended effects of this compound, the following diagrams illustrate the canonical PI3K signaling pathway and the key off-target interactions of the inhibitor.

Caption: Canonical PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Caption: Off-target kinases and proteins inhibited by this compound.

Conclusion

This compound remains a valuable tool for studying PI3K signaling; however, its non-selective nature necessitates careful experimental design and data interpretation.[3][12] Researchers should be aware of its potent off-target effects, particularly on kinases such as CK2, mTOR, and DNA-PK.[6][12] When planning experiments, it is advisable to use this compound in conjunction with other, more selective PI3K inhibitors or genetic approaches to confirm that the observed effects are indeed mediated by PI3K inhibition.[4] The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for understanding and mitigating the experimental challenges associated with the non-selective profile of this compound.

References

- 1. Exploring the specificity of the PI3K family inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bca-protein.com [bca-protein.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. stemcell.com [stemcell.com]

- 10. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]

- 11. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Off-Target Profile of LY294002: A Technical Guide to its Interaction with CK2 and Other Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 is a potent and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks), crucial enzymes in cellular signaling pathways regulating growth, proliferation, and survival.[1] While an invaluable tool for studying the PI3K/Akt signaling cascade, it is now well-established that this compound is not entirely specific for PI3Ks and exhibits significant off-target effects on a range of other protein kinases.[2][3] This lack of absolute selectivity is a critical consideration for researchers, as off-target interactions can lead to misinterpretation of experimental results and potential unforeseen physiological consequences.

This in-depth technical guide provides a comprehensive overview of the off-target effects of this compound, with a particular focus on its potent inhibition of protein kinase CK2 (formerly casein kinase II). We will present quantitative data on its inhibitory activity, detail the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary targets and key off-targets is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Kinase Target | Isoform/Subunit | IC50 (µM) | Reference(s) |

| Primary Targets (PI3K) | PI3Kα | 0.5 | [4][5] |

| PI3Kβ | 0.97 | [4][5] | |

| PI3Kδ | 0.57 | [4][5] | |

| PI3Kγ | - | - | |

| Primary Off-Target | CK2 | 0.098 | [4][5] |

| Other Off-Target Kinases | mTOR | - | [2] |

| DNA-PK | 1.4 | [5] | |

| GSK3β | - | [2] | |

| Pim-1 | - | [2] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of this compound and the methodologies used to study them, the following diagrams have been generated using Graphviz (DOT language).

PI3K/Akt Signaling Pathway